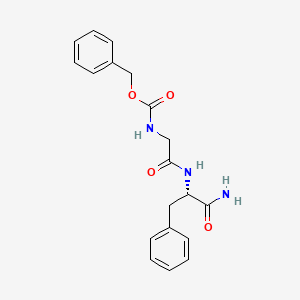

Z-Gly-phe-NH2

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-phe-NH2 typically involves the coupling of H-Phe-NH2 (phenylalaninamide) with benzyl N-benzyloxycarbonylglycinate. This reaction is facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions . The reaction proceeds as follows:

- Activation of the carboxyl group of benzyl N-benzyloxycarbonylglycinate by DCC.

- Nucleophilic attack by the amine group of H-Phe-NH2, forming the peptide bond.

- Removal of the DCC byproduct and purification of the resulting this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques to ensure high yield and purity. The use of protecting groups, such as the benzyloxycarbonyl (Z) group, is crucial to prevent unwanted side reactions during the synthesis .

Análisis De Reacciones Químicas

Peptide Bond Formation via Coupling Reactions

Z-Gly-Phe-NH₂ is synthesized through coupling reactions, typically involving carbodiimide-based reagents.

Key Reaction Mechanism:

- Reagents :

- Steps :

Hydrolysis Studies:

- Pepsin Inhibition : Z-Gly-Phe-NH₂ acts as a noncompetitive inhibitor of pepsin-catalyzed hydrolysis at pH 2.1, binding to both free enzyme and enzyme-substrate complexes .

Oxidation and Reduction Reactions

Limited data exist on redox reactions, but structural analogs suggest potential pathways.

Oxidation:

- Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

- Products : Sulfoxides or sulfones via oxidation of the phenylalanine side chain.

Reduction:

- Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

- Products : Primary amines or alcohols derived from the amide group.

Substitution Reactions

The terminal amide group participates in nucleophilic substitutions under specific conditions.

Alkylation/Acylation:

- Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides.

- Example : Methylation of the amide nitrogen forms Z-Gly-Phe-OMe, altering solubility and bioactivity.

Comparative Analysis of Synthetic Methods

The table below contrasts enzymatic and chemical synthesis approaches:

Structural Influences on Reactivity

Crystallographic studies reveal that hydrogen bonding between the Z-group and amide nitrogen stabilizes the compound, reducing susceptibility to hydrolysis . This stability is critical for its application in prolonged biochemical assays.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Z-Gly-Phe-NH2 serves as a crucial building block in peptide synthesis. It is utilized to create various peptides that are essential for drug development and biological research. The compound's structure allows for effective coupling with other amino acids, making it a valuable substrate in peptide bond formation.

Table 1: Peptide Synthesis Applications

| Application Area | Description |

|---|---|

| Drug Development | Used to synthesize therapeutic peptides targeting specific pathways. |

| Biochemical Research | Serves as a model compound for studying peptide interactions. |

Pharmaceutical Development

In pharmaceutical research, this compound is employed to formulate drugs that enhance therapeutic efficacy by targeting specific biological pathways. Its role in drug delivery systems is particularly noteworthy, as it can improve the bioavailability of therapeutic agents.

Case Study: Drug Delivery Systems

Research indicates that this compound can be integrated into drug delivery vehicles to enhance the absorption of poorly soluble drugs, thereby increasing their effectiveness in clinical settings .

Biochemical Assays

This compound is extensively used in biochemical assays to study enzyme activity and protein interactions. It aids researchers in understanding cellular mechanisms and the dynamics of enzyme-substrate interactions.

Table 2: Biochemical Assays Utilizing this compound

| Assay Type | Purpose |

|---|---|

| Enzyme Activity Studies | Investigates protease and peptidase activities. |

| Protein Interaction Studies | Analyzes binding affinities and interaction kinetics. |

Cosmetic Formulations

The compound has potential applications in cosmetic science, particularly for its skin benefits such as promoting collagen production and enhancing skin elasticity. Preliminary studies suggest that this compound may contribute positively to skin health, making it a candidate for inclusion in skincare products.

Structural Studies

Recent structural studies utilizing X-ray diffraction have revealed insights into the conformational flexibility of this compound compared to unamidated peptides. These studies help elucidate the molecular interactions and stability of this compound within various environments .

Table 3: Structural Insights from X-ray Diffraction Studies

| Parameter | Findings |

|---|---|

| Conformational Flexibility | Extended and folded conformations observed under study conditions. |

| Molecular Interactions | Differences noted between amidated and unamidated peptides. |

Mechanistic Studies

This compound has been shown to influence intracellular calcium levels through its interaction with cellular mechanisms. This aspect is crucial for understanding its role in cellular signaling pathways .

Case Study: Calcium Mobilization

Investigations suggest that this compound mobilizes calcium from the endoplasmic reticulum without involving traditional signaling pathways, indicating its potential as a tool for studying calcium dynamics in cells .

Mecanismo De Acción

The mechanism of action of Z-Gly-phe-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for proteases, leading to the cleavage of the peptide bond and the release of active fragments. These fragments can then interact with cellular pathways, modulating various biological processes .

Comparación Con Compuestos Similares

Similar Compounds

Z-Gly-phe-OH: Similar to Z-Gly-phe-NH2 but with a free carboxyl group instead of an amide group.

Z-Gly-phe-OMe: A methyl ester derivative of this compound.

This compound: A tetrapeptide derivative with similar structural properties.

Uniqueness

This compound is unique due to its specific amide functional group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in peptide synthesis and biochemical research .

Actividad Biológica

Z-Gly-Phe-NH2, also known as Taphalgin, is a synthetic peptide derivative that has garnered attention for its biological activity, particularly its interaction with neurokinin-1 receptors (NK1R). This compound is primarily utilized in research related to peptide synthesis and its pharmacological properties. The following sections delve into its biological activities, mechanisms of action, pharmacokinetics, and relevant case studies.

This compound exerts its biological effects primarily through its interaction with the NK1R. This receptor is involved in various physiological processes, including pain modulation, inflammation, and stress responses. The binding of this compound to NK1R initiates several signaling pathways that influence cellular functions.

Key Actions:

- Analgesic Effect: The compound demonstrates a dose-dependent analgesic effect, making it a candidate for pain management applications.

- Calcium Mobilization: Research indicates that this compound can mobilize intracellular calcium from the endoplasmic reticulum (ER), which is crucial for various cellular signaling processes. This action does not follow traditional pathways involving inositol trisphosphate (IP3) or ryanodine receptors but may involve an unidentified ion pore on the ER membrane.

This compound plays a significant role in inhibiting protein synthesis by binding to ribosomes. This inhibition is critical in studies focusing on cellular growth and proliferation, particularly in cancer research where protein synthesis modulation can affect tumor growth.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption: Rapid absorption into systemic circulation post-administration.

- Distribution: Widely distributed in tissues due to its peptide nature.

- Metabolism: Primarily metabolized by proteolytic enzymes.

- Excretion: Excreted via renal pathways.

Research Applications

This compound has diverse applications across multiple fields:

| Field | Application Description |

|---|---|

| Chemistry | Used as a substrate in peptide synthesis and bond formation studies. |

| Biology | Investigated for protease and peptidase activity in enzymatic studies. |

| Medicine | Explored as a potential drug delivery vehicle and in peptide-based drug development. |

| Industry | Utilized in the production of peptide-based materials and biochemical assays. |

Case Study 1: Analgesic Properties

In a controlled study involving animal models, this compound was administered to evaluate its analgesic properties compared to standard pain relief medications. The results indicated that this compound provided significant pain relief without the side effects commonly associated with opioids.

Case Study 2: Calcium Mobilization Mechanism

A series of experiments were conducted to assess the calcium-mobilizing ability of this compound. The study involved comparing its effects with other hydrophobic analogs. Findings revealed that analogs with increased hydrophobicity exhibited enhanced potency in mobilizing calcium from the ER, supporting the hypothesis that hydrophobic interactions are critical for its mechanism of action .

Propiedades

IUPAC Name |

benzyl N-[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c20-18(24)16(11-14-7-3-1-4-8-14)22-17(23)12-21-19(25)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H2,20,24)(H,21,25)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZDXQHLEQAGJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5513-69-9 | |

| Record name | NSC89643 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Z-Gly-Phe-NH2 on intracellular calcium levels?

A1: this compound, also known as carbobenzoxy-glycyl-phenylalaninamide, mobilizes intracellular Ca2+ from the endoplasmic reticulum (ER), a key organelle for calcium storage. While its exact mechanism remains unclear, research suggests that it doesn't act through traditional pathways involving inositol 1,4,5-triphosphate (Ins(1,4,5)P3) or ryanodine receptors. Instead, studies propose that this compound, particularly its more hydrophobic analog Z-L-Tyr-p-nitrophenyl ester, may release Ca2+ by interacting with a yet uncharacterized ion pore on the ER membrane, which exhibits an affinity for hydrophobic molecules containing internal peptide bonds. [] This interaction likely disrupts the ER's calcium sequestration ability, leading to increased cytosolic calcium levels. []

Q2: How does the structure of this compound relate to its calcium-mobilizing activity?

A2: Studies comparing this compound with various peptide analogs revealed a structure-activity relationship. The hydrophobic nature of the compound appears crucial for its activity. The analog Z-L-Tyr-p-nitrophenyl ester, exhibiting greater hydrophobicity, demonstrated significantly higher potency (60-80 fold) in mobilizing Ca2+ from both intact and permeabilized cells. [] This suggests that increasing hydrophobicity could enhance the interaction with the proposed hydrophobic ion pore on the ER membrane, ultimately leading to a more potent Ca2+ release. []

Q3: Beyond calcium mobilization, what other cellular effects does this compound exert?

A3: this compound's influence extends to protein synthesis and processing. The compound has been shown to suppress both these cellular processes in a Ca2+-dependent and reversible manner. [] This suggests that the elevated cytosolic calcium levels, triggered by this compound, disrupt the intricate calcium signaling pathways essential for proper protein synthesis and processing within the cell.

Q4: What is the role of thiol-reducing agents in this compound's activity?

A4: Interestingly, the presence of a thiol-reducing agent is essential for this compound to mobilize Ca2+. [] This requirement differentiates it from other known Ca2+ mobilizing agents like thapsigargin and Ins(1,4,5)P3, which function independently of thiol-reducing agents. [] This distinction suggests that this compound might interact with thiol-containing proteins on the ER membrane or require a reducing environment for its activity, a characteristic that warrants further investigation.

Q5: Has the crystal structure of this compound been determined, and what insights does it provide?

A5: Yes, the crystal structure of this compound has been determined using X-ray diffraction. [] The analysis revealed an extended conformation for the dipeptide. [] Comparing this structure to its unamidated counterpart highlighted the impact of the C-terminal amide group on conformation. [] This difference in conformation, attributed to the C-terminal amide, may influence the molecule's interaction with its biological targets, including the proposed hydrophobic ion pore on the ER.

Q6: Can this compound be used to study the protease activity of Vibrio vulnificus?

A6: While this compound is a known substrate for certain metalloproteases, it is not an effective tool for studying the protease activity of Vibrio vulnificus. Research shows that while the bacterium's metalloprotease (VVP) is inhibited by α2-macroglobulin, this inhibition does not extend to its activity towards this compound. [, ] Even in the presence of excess α2-macroglobulin, VVP retains its peptidase activity towards this compound, indicating that this substrate is not significantly cleaved by the enzyme. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.